4-Methyl-2-phenylpiperazine-1-sulfonamide
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Overview
Description
4-Methyl-2-phenylpiperazine-1-sulfonamide is an organosulfur compound with the molecular formula C11H17N3O2S and a molecular weight of 255.34 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl group, along with a sulfonamide functional group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Methyl-2-phenylpiperazine-1-sulfonamide typically involves the reaction of 4-methylpiperazine with phenylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Chemical Reactions Analysis
4-Methyl-2-phenylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of N-substituted derivatives.
Scientific Research Applications
4-Methyl-2-phenylpiperazine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The piperazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
4-Methyl-2-phenylpiperazine-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
4-Methyl-2-phenylpiperazine-1-sulfonyl chloride: This compound is a precursor in the synthesis of this compound and has similar chemical properties.
N-Phenylpiperazine-1-sulfonamide: This compound lacks the methyl group on the piperazine ring, which can affect its chemical reactivity and biological activity.
4-Methylpiperazine-1-sulfonamide: This compound lacks the phenyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other sulfonamide derivatives.
Properties
IUPAC Name |
4-methyl-2-phenylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-13-7-8-14(17(12,15)16)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,12,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMACSYNVGRFNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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